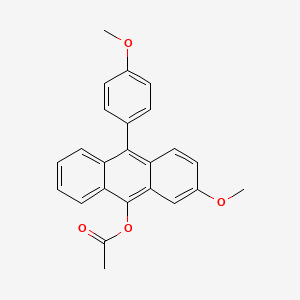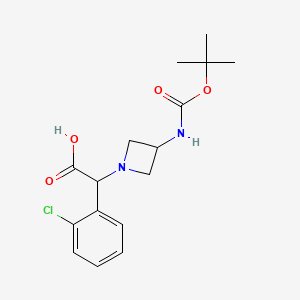
trans,trans-4-But-3-enyl-4''-ethyl-bicyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: is an organic compound with the molecular formula C18H32 . It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The cyclohexane derivatives undergo a series of reactions, including alkylation and hydrogenation, under controlled conditions to form the desired bicyclic structure.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities .
Análisis De Reacciones Químicas
Types of Reactions
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds into single bonds, resulting in a fully saturated bicyclic compound.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: can be compared with similar compounds such as:
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of an ethyl group.
trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl: Contains a difluoro-phenyl group, offering different chemical properties.
Propiedades
Número CAS |
845268-20-4 |
|---|---|
Fórmula molecular |
C18H32 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-but-3-enyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h3,15-18H,1,4-14H2,2H3 |
Clave InChI |
LLTCKIUWGLQXNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)
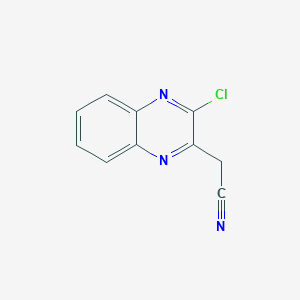
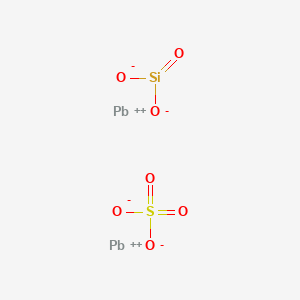
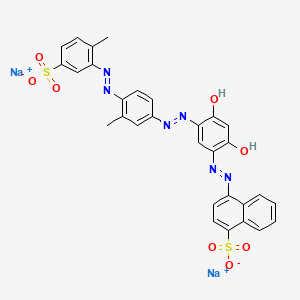
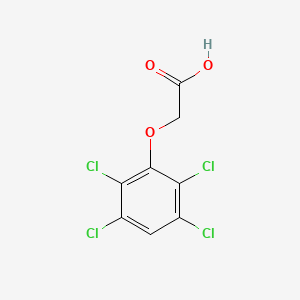
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)

![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)

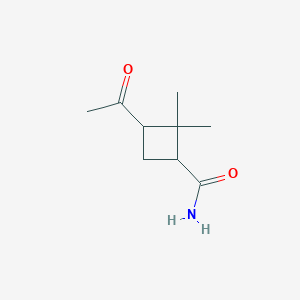

![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
